N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
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Overview
Description
N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes ethylphenyl and propan-2-ylphenyl groups linked through a hydrazinecarbonyl formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 4-isopropylbenzohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid or formyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: A simpler analog with a single phenyl group.
N-(4-Methylphenyl)formamide: Contains a methyl group instead of an ethyl group.
N-(4-Isopropylphenyl)formamide: Similar structure but lacks the ethyl group.
Uniqueness
N-(4-ETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its dual phenyl substitution with ethyl and isopropyl groups, providing distinct steric and electronic properties. This uniqueness enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H23N3O2/c1-4-15-7-11-18(12-8-15)22-19(24)20(25)23-21-13-16-5-9-17(10-6-16)14(2)3/h5-14H,4H2,1-3H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
XIGRPLLSGLGZHD-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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